molecular formula C23H21ClN4O4 B2867663 3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921575-83-9

3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2867663
CAS No.: 921575-83-9
M. Wt: 452.9
InChI Key: AGWWNKBCHCDYLO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C23H21ClN4O4 and its molecular weight is 452.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound appear to be the Src family tyrosine kinases , including Lck , Hck , and Fyn . These kinases play crucial roles in cellular signaling, particularly in the regulation of cell growth, differentiation, migration, and immune responses .

Mode of Action

This compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases in an ATP-competitive manner, preventing their activation and subsequent phosphorylation of downstream targets . This results in the modulation of the signaling pathways regulated by these kinases .

Biochemical Pathways

The inhibition of Src family tyrosine kinases affects multiple biochemical pathways. These include pathways involved in cell proliferation, survival, and migration, among others . The exact downstream effects can vary depending on the specific cellular context and the particular set of signaling pathways active in a given cell type .

Result of Action

The inhibition of Src family tyrosine kinases by this compound can lead to a variety of cellular effects. These may include reduced cell proliferation, altered cell migration, and induction of apoptosis . The exact effects can depend on the specific cellular context and the particular set of signaling pathways that are affected .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other signaling molecules, the cellular redox state, and the pH of the cellular environment

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-27-13-18(21(29)25-11-10-14-4-3-5-17(12-14)32-2)19-20(27)22(30)28(23(31)26-19)16-8-6-15(24)7-9-16/h3-9,12-13H,10-11H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWWNKBCHCDYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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